Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
The compound “Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate” is likely a complex organic molecule. It contains several functional groups including an ethyl ester, a sulfamoyl group, a fluoro group, and a benzothiophene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a benzothiophene ring. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the sulfamoyl, fluoro, and ethyl ester groups, as well as the benzothiophene ring, suggests that it could participate in reactions such as substitution, addition, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the ethyl ester group might make it more soluble in organic solvents, while the sulfamoyl group could potentially confer acidic properties .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-13-10-11(25-2)8-9-14(13)26-3/h5-10,21H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFFDJYNDWZVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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